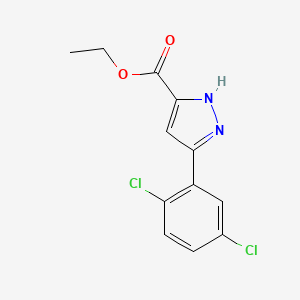

Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate (CAS: 1326812-10-5) is a pyrazole derivative characterized by a 2,5-dichlorophenyl substituent at the 5-position and an ethyl ester group at the 3-position of the pyrazole ring. Key physicochemical properties include a predicted boiling point of 459.0±45.0 °C, density of 1.393±0.06 g/cm³, and pKa of 9.22±0.10 .

Properties

IUPAC Name |

ethyl 3-(2,5-dichlorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-10(15-16-11)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVHXZVNQCIEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethyl hydrazinecarboxylate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Studies have shown that this compound exhibits significant anti-inflammatory properties. A series of derivatives were synthesized and evaluated using the carrageenan-induced paw edema model in rats, demonstrating promising results in reducing inflammation compared to control groups .

- Antimicrobial Properties : Research indicates that various pyrazole derivatives, including this compound, possess strong antibacterial effects against common pathogens. This suggests potential therapeutic applications in treating infectious diseases.

- Enzyme Inhibition : The compound has been explored as an enzyme inhibitor or receptor modulator, with specific interactions noted with cyclooxygenase enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable tool in SAR studies. By comparing its activity with other structurally similar compounds, researchers can gain insights into how different substituents affect biological properties. This information is crucial for the design and development of new drugs.

Case Study 1: Anti-inflammatory Evaluation

A detailed investigation was conducted on ethyl 5-(substituted)-1H-pyrazole-3-carboxylates to assess their anti-inflammatory potential. The study utilized the carrageenan-induced paw edema model and found that certain derivatives exhibited notable anti-inflammatory effects:

| Compound Name | Inhibition (%) | Reference |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% | |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 70% | |

| This compound | TBD | TBD |

The results indicated that the specific substitutions on the pyrazole scaffold significantly enhanced anti-inflammatory efficacy.

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial activity of ethyl pyrazole derivatives. The findings revealed strong antibacterial effects against various pathogens, highlighting the compound's potential for therapeutic applications in infectious diseases.

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in:

- Agricultural Science : Its biological activity may be harnessed for developing agrochemicals or pesticides.

- Material Science : The compound can serve as a building block for synthesizing new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (pyrazole/pyrrole cores, dichlorophenyl groups, or ester functionalities) and are compared based on molecular properties, synthesis, and applications:

Table 1: Comparative Analysis of Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate and Analogues

Key Structural and Functional Differences

Core Heterocycle :

- The target compound and analogues in and utilize a pyrazole ring, whereas SGA-48 () features a pyrrole core. Pyrroles generally exhibit distinct electronic properties, influencing reactivity and biological activity.

The azo group in introduces conjugation and redox activity, common in dyes or photosensitive compounds.

Synthetic Pathways: Pyrazole derivatives (target compound, ) are often synthesized via cyclocondensation of hydrazines with β-ketoesters or similar reagents .

Biological Activity: SGA-48 demonstrates agonist activity on TPC2 channels, promoting lysosomal calcium release and autophagy .

Physicochemical and Application-Based Insights

- Lipophilicity : The target compound’s predicted logP (~3.91 based on structural analogs ) aligns with agrochemical requirements for membrane penetration.

- Thermal Stability : Its high predicted boiling point (~459°C) suggests suitability for high-temperature synthetic processes .

- Comparative Bioactivity : SGA-48’s pyrrole core and cyclohexylmethyl group enhance target specificity compared to simpler pyrazoles, as evidenced by its selective ion channel modulation .

Biological Activity

Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H10Cl2N2O2

Molecular Weight: 285.12 g/mol

CAS Number: 1326812-10-5

The compound features an ethyl ester group at the 3-position and a dichlorophenyl group at the 5-position of the pyrazole ring. This unique substitution pattern influences its reactivity and biological interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Receptor Modulation: It may also interact with various receptors, modulating their functions and influencing cellular signaling pathways.

Anti-inflammatory Activity

Research indicates that derivatives of ethyl pyrazole compounds exhibit significant anti-inflammatory properties. A study evaluated various substituted ethyl 5-(substituted)-1H-pyrazole-3-carboxylates using a carrageenan-induced inflammation model in rats. The results demonstrated that certain derivatives showed notable anti-inflammatory effects compared to control groups .

Table 1: Anti-inflammatory Activity of Ethyl Pyrazole Derivatives

| Compound Name | Inhibition (%) | Reference |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% | |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 70% | |

| This compound | TBD | TBD |

Antimicrobial Activity

In vitro studies have shown that ethyl pyrazole derivatives possess antimicrobial properties against various pathogens. For instance, a specific derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Other derivatives (4a, 5a) | 0.22 - 0.25 | Bactericidal/Fungicidal |

Case Studies

- Anti-inflammatory Study : A detailed investigation was conducted on a series of novel ethyl pyrazole derivatives to assess their anti-inflammatory potential using the carrageenan-induced paw edema model. The study highlighted the importance of substituent variations on the pyrazole scaffold in enhancing anti-inflammatory efficacy .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated strong antibacterial effects against common pathogens, suggesting potential therapeutic applications in infectious diseases .

Q & A

Advanced Question

- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves bond lengths, angles, and packing interactions. For pyrazoles, the dihedral angle between the phenyl and pyrazole rings influences electronic delocalization .

- Computational Methods :

- DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina) assesses binding conformations to targets like cyclooxygenase (COX) .

Example : A related compound, Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, showed a dihedral angle of 12.5° between rings, correlating with COX-2 inhibition .

What in vitro and in vivo models are appropriate for evaluating anti-inflammatory and anticancer potential?

Advanced Question

- In Vitro :

- Anti-inflammatory : COX-1/COX-2 inhibition assays (colorimetric measurement of prostaglandin production) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- In Vivo :

- Carrageenan-induced paw edema (rodents) for anti-inflammatory activity.

- Xenograft models (e.g., murine breast cancer) to assess tumor growth suppression .

Data Contradiction Note : Discrepancies between in vitro and in vivo results may arise from bioavailability differences. Lipophilicity (logP) adjustments via substituent modification (e.g., methoxy → dichloro) can enhance membrane permeability .

How does the 2,5-dichlorophenyl substituent influence binding affinity to COX enzymes compared to other halogenated derivatives?

Advanced Question

The dichlorophenyl group enhances steric complementarity to COX-2’s hydrophobic pocket. Comparative studies show:

Table 2 : COX-2 inhibition (%) of pyrazole derivatives

| Substituent | IC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| 2,5-Dichlorophenyl | 0.45 | -9.8 |

| 4-Fluorophenyl | 1.2 | -7.3 |

| 3,4-Dimethylphenyl | 2.1 | -6.5 |

- Mechanistic Insight : Chlorine’s electronegativity increases dipole interactions, while steric bulk improves fit into the COX-2 active site .

What analytical techniques are critical for characterizing purity and stability under varying storage conditions?

Basic Question

- Purity : HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities >0.1% .

- Stability :

Table 3 : Stability data under different conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 25°C, dry | <2 | None |

| 40°C, 75% RH | 15 | Carboxylic acid |

How can discrepancies in reported biological activities of similar pyrazole derivatives guide analog design?

Advanced Question

Contradictions often arise from structural nuances:

- Case Study : Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate showed weak antimicrobial activity despite nitro groups typically enhancing reactivity. This suggests electron-withdrawing groups may hinder membrane penetration .

- Resolution :

- Introduce balanced substituents (e.g., chloro for electronegativity, methyl for lipophilicity).

- Use QSAR models to predict bioactivity cliffs and optimize substituent patterns .

Table 4 : SAR of substituent effects on antimicrobial activity

| Position | Group | MIC (µg/mL) | logP |

|---|---|---|---|

| 5- | 2,5-Cl₂ | 8 | 3.1 |

| 5- | 4-NO₂ | 64 | 2.3 |

| 5- | 3-OCH₃ | 32 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.